1-Methyl-2-thioxo-1,2-dihydro-3-pyridinecarbohydrazide
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Overview
Description
1-Methyl-2-thioxo-1,2-dihydro-3-pyridinecarbohydrazide is a chemical compound with the molecular formula C7H9N3OS and a molecular weight of 183.23086 . This compound is known for its unique structure, which includes a thioxo group and a pyridine ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-Methyl-2-thioxo-1,2-dihydro-3-pyridinecarbohydrazide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1-methyl-2-thioxo-1,2-dihydro-3-pyridinecarboxylic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Methyl-2-thioxo-1,2-dihydro-3-pyridinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-2-thioxo-1,2-dihydro-3-pyridinecarbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-thioxo-1,2-dihydro-3-pyridinecarbohydrazide involves its interaction with specific molecular targets and pathways. The thioxo group and pyridine ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
1-Methyl-2-thioxo-1,2-dihydro-3-pyridinecarbohydrazide can be compared with other similar compounds, such as:
2-Thioxo-1,3-dithiol-carboxamides: These compounds also contain a thioxo group and have been studied for their potential therapeutic applications.
Imidazole derivatives: These compounds share structural similarities and have been explored for their antioxidant and antimicrobial activities.
Indole derivatives: These compounds are known for their diverse biological activities, including anticancer and antiviral properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-methyl-2-sulfanylidenepyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-10-4-2-3-5(7(10)12)6(11)9-8/h2-4H,8H2,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZVHLPMZJSQCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=S)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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